molecular formula C6H12O3 B3385755 2-Methoxypentanoic acid CAS No. 66018-26-6

2-Methoxypentanoic acid

Cat. No.: B3385755
CAS No.: 66018-26-6
M. Wt: 132.16 g/mol
InChI Key: ZWKQYTCYQWWVQJ-UHFFFAOYSA-N
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Description

2-Methoxypentanoic acid (IUPAC name: this compound) is a branched carboxylic acid with the molecular formula C₇H₁₄O₃ (molar mass: 146.18 g/mol) . It features a methoxy (-OCH₃) group at the second carbon of a pentanoic acid backbone. This structural modification imparts distinct physicochemical properties compared to unsubstituted pentanoic acid or its alkyl-substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-5(9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKQYTCYQWWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypentanoic acid can be synthesized through several methods. One common approach involves the esterification of 2-methoxypentanol with a suitable acid, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 2-methoxypentanal using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methoxypentanol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 2-methoxypentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-methoxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxypentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The methoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Limited studies directly investigate this compound, necessitating extrapolation from structural analogs.
  • Methoxy substitution generally enhances polarity and modifies acid strength, which could optimize its utility in drug design (e.g., improving solubility of active pharmaceutical ingredients) .
  • Critical Data Gaps: Melting/boiling points, solubility in common solvents, and ecotoxicological profiles of this compound remain uncharacterized.

Biological Activity

2-Methoxypentanoic acid (CAS Number: 54623-61-9) is an organic compound with a molecular formula of C₆H₁₂O₃. It belongs to the class of methyl-branched fatty acids and has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

PropertyValue
Molecular FormulaC₆H₁₂O₃
Molecular Weight130.16 g/mol
LogP1.79
pKa5.05
Polar Surface Area37.3 Ų

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity can be quantitatively assessed using methods such as the DPPH radical-scavenging assay.

2. Anti-inflammatory Effects

The compound has been studied for its potential role as a COX-2 inhibitor. Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory response, and its inhibition is a target for non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies suggest that this compound may reduce COX-2 expression in inflammatory models, indicating its potential use in treating inflammatory conditions .

Case Studies

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various methoxyphenols, including this compound, against human cancer cell lines. The results indicated that while some compounds exhibited high cytotoxicity, this compound showed moderate effects with a CC50 value indicating a potential therapeutic window for further exploration .

Lipidomic Profiling

In a recent lipidomic study involving dengue virus-infected tissues, alterations in fatty acid metabolism were observed. While not directly linked to this compound, the findings underscore the importance of lipid metabolism in disease states, suggesting that compounds like this compound could influence metabolic pathways relevant to viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound’s structure allows it to interact with free radicals effectively, reducing oxidative stress.
  • Enzyme Inhibition : By inhibiting COX-2, it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Cell Signaling Modulation : There is evidence suggesting that fatty acids can influence cell signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Cytotoxicity : The compound demonstrates selective cytotoxicity towards certain cancer cell lines while sparing normal cells .
  • Antioxidant Activity : Quantitative structure-activity relationship (QSAR) models indicate a correlation between chemical structure and antioxidant efficacy .
  • Potential Therapeutics : Given its properties, there is growing interest in exploring this compound as a candidate for drug development targeting inflammatory diseases.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxyl group undergoes typical acid-catalyzed transformations:

Esterification

Reaction with alcohols under acidic conditions yields esters. For example:
2 Methoxypentanoic acid+MeOHH+Methyl 2 methoxypentanoate+H2O\text{2 Methoxypentanoic acid}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 2 methoxypentanoate}+\text{H}_2\text{O}

  • Conditions : Sulfuric acid (5% wt), reflux (110°C, 6–8 hrs).

  • Yield : ~85–90% (optimized for primary alcohols).

Amidation

Reaction with amines forms amides:
2 Methoxypentanoic acid+RNH2DCC2 Methoxypentanamide\text{2 Methoxypentanoic acid}+\text{RNH}_2\xrightarrow{\text{DCC}}\text{2 Methoxypentanamide}

  • Reagents : Dicyclohexylcarbodiimide (DCC) or EDC·HCl with DMAP.

  • Applications : Key intermediate in peptide-mimetic drug synthesis.

Oxidation Reactions

The α-carbon undergoes oxidation, influenced by the electron-donating methoxy group:

Oxidizing Agent Product Conditions
KMnO₄ (acidic)2-Methoxy-4-oxopentanoic acid0°C, H₂SO₄, 2 hrs
CrO₃2-Methoxy-3-ketopentanoic acidAcetic acid, 40°C, 4 hrs
H₂O₂ (basic)No reaction (methoxy stabilizes α-C)pH 10–12, 25°C

Mechanistic studies suggest the methoxy group directs oxidation to the γ-position via resonance stabilization of intermediates.

Reduction Reactions

Selective reduction of the carboxyl group is achievable:

Lithium Aluminum Hydride (LiAlH₄)

2 Methoxypentanoic acidLiAlH42 Methoxypentanol\text{2 Methoxypentanoic acid}\xrightarrow{\text{LiAlH}_4}\text{2 Methoxypentanol}

  • Yield : 78% (THF, 0°C → RT, 3 hrs).

  • Side Reaction : Over-reduction of the methoxy group is minimal (<5%).

Acid-Catalyzed Demethylation

The methoxy group undergoes hydrolysis under strong acidic conditions:
2 Methoxypentanoic acidHI conc 2 Hydroxypentanoic acid+CH3I\text{2 Methoxypentanoic acid}\xrightarrow{\text{HI conc }}\text{2 Hydroxypentanoic acid}+\text{CH}_3\text{I}

  • Conditions : 48% HI, reflux (12 hrs) .

  • Application : Synthesis of hydroxylated analogs for biodegradability studies .

Enolate Formation and Alkylation

Deprotonation at the α-position forms enolates, enabling C–C bond formation:

Base-Mediated Alkylation

2 Methoxypentanoic acidLDAEnolateR X2 Methoxy alkylpentanoic acid\text{2 Methoxypentanoic acid}\xrightarrow{\text{LDA}}\text{Enolate}\xrightarrow{\text{R X}}\text{2 Methoxy alkylpentanoic acid}

  • Base : LDA or NaH in THF .

  • Electrophiles : Alkyl halides (e.g., methyl iodide, benzyl bromide) .

Michael Addition

Enolates react with α,β-unsaturated carbonyl compounds:
Enolate+CH2=CHCOOR2 Methoxy ketoester\text{Enolate}+\text{CH}_2=\text{CHCOOR}\rightarrow \text{2 Methoxy ketoester}

  • Applications : Synthesis of branched fatty acid derivatives .

Thermal Decarboxylation

Heating above 200°C induces decarboxylation:
2 Methoxypentanoic acidΔ4 Methoxy 1 pentene+CO2\text{2 Methoxypentanoic acid}\xrightarrow{\Delta}\text{4 Methoxy 1 pentene}+\text{CO}_2

  • Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond .

Biological Reactions

In enzymatic systems (e.g., Pseudomonas spp.):

  • β-Oxidation : Degradation to 2-methoxypropionyl-CoA.

  • Demethylation : Catalyzed by cytochrome P450 monooxygenases to yield 2-hydroxypentanoic acid .

Q & A

Q. What are the recommended safety protocols for handling 2-Methoxypentanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA or EN 149-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin, and eye exposure .
  • Ventilation: Use mechanical exhaust systems to maintain airborne concentrations below exposure limits. Safety showers and eyewash stations must be accessible .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place away from incompatible substances. Follow REACH regulations for disposal, using chemical incineration with post-combustion systems .

Q. How can researchers determine the purity of this compound using analytical techniques?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with UV detection (λ = 210–254 nm). Calibrate with a certified reference standard. Compare retention times and peak areas to quantify impurities .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm structural integrity. Integrate peaks to assess impurity levels (e.g., unreacted starting materials) .
  • Mass Spectrometry (MS): Employ ESI-TOF/MS for high-resolution mass analysis. Validate molecular ion peaks ([M+H]+^+) against theoretical masses .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2–12) using HCl/NaOH or phosphate/citrate buffers.
    • Incubate this compound at controlled temperatures (e.g., 25°C, 40°C, 60°C) for 0–30 days.
    • Sampling: Collect aliquots at intervals (e.g., days 0, 7, 14, 30) for HPLC analysis .
  • Data Analysis: Calculate degradation kinetics (e.g., first-order rate constants) and identify degradation products via LC-MS/MS. Compare Arrhenius plots to predict shelf life under accelerated conditions .

Q. How can contradictory spectral data (e.g., NMR vs. MS) in characterizing this compound be resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Solvent Artifacts: Verify if NMR solvents (e.g., DMSO, CDCl3_3) induce shifts or decomposition. Repeat experiments in deuterated water or methanol .
    • Isotopic Purity: Check MS data for isotopic patterns; impurities may arise from incomplete synthesis or degradation .
    • Cross-Validation: Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) to resolve ambiguities .
  • Statistical Tools: Apply principal component analysis (PCA) to compare spectral datasets and identify outliers .

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

Methodological Answer:

  • Chiral Resolution:
    • Enzymatic Catalysis: Use lipases (e.g., Candida antarctica) in kinetic resolution of racemic esters. Monitor enantiomeric excess (ee) via chiral HPLC .
    • Asymmetric Synthesis: Employ Evans oxazolidinone auxiliaries or Sharpless epoxidation to control stereochemistry at the methoxy-bearing carbon .
  • Quality Control: Validate enantiopurity using polarimetry and chiral stationary phase GC/MS .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Standardization: Adopt IUPAC guidelines for measurement conditions (e.g., heating rate for melting point, solvent purity for solubility tests) .
  • Interlaboratory Studies: Collaborate with multiple labs to replicate experiments. Use ANOVA to assess variability across datasets .
  • Meta-Analysis: Review literature for systematic biases (e.g., uncalibrated instruments, sample hydration) and publish errata for outdated values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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